molecular formula C7H12ClNO B6183398 5-azaspiro[3.4]octan-7-one hydrochloride CAS No. 2624128-86-3

5-azaspiro[3.4]octan-7-one hydrochloride

Cat. No. B6183398
CAS RN: 2624128-86-3
M. Wt: 161.6
InChI Key:
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Description

5-Azaspiro[3.4]octan-7-one hydrochloride is a chemical compound with the molecular formula C7H12ClNO . It is a derivative of azaspiro, a class of organic compounds characterized by a spiroatom (a single atom that is a member of two or more rings) that is also a part of a nitrogen atom .


Molecular Structure Analysis

The molecular structure of 5-azaspiro[3.4]octan-7-one hydrochloride is characterized by a spiroatom that is part of a nitrogen atom . The compound has a molecular weight of 161.63 .


Physical And Chemical Properties Analysis

5-Azaspiro[3.4]octan-7-one hydrochloride is a powder at room temperature . It has a molecular weight of 163.65 . The compound’s InChI Code is 1S/C7H13NO.ClH/c9-6-4-7(8-5-6)2-1-3-7;/h6,8-9H,1-5H2;1H .

Safety and Hazards

The safety information for 5-azaspiro[3.4]octan-7-one hydrochloride indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-azaspiro[3.4]octan-7-one hydrochloride involves the reaction of 2-pyrrolidinone with 1,3-dibromopropane followed by reduction and cyclization to form the desired compound.", "Starting Materials": [ "2-pyrrolidinone", "1,3-dibromopropane", "sodium borohydride", "acetic acid", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: 2-pyrrolidinone is reacted with 1,3-dibromopropane in the presence of sodium borohydride and acetic acid to form the intermediate 5-bromo-2-(pyrrolidin-1-yl)pentan-1-ol.", "Step 2: The intermediate is then reduced with sodium borohydride in the presence of acetic acid to form 5-bromo-2-(pyrrolidin-1-yl)pentan-1-ol.", "Step 3: Cyclization of the intermediate is achieved by heating it with hydrochloric acid and water to form 5-azaspiro[3.4]octan-7-one hydrochloride." ] }

CAS RN

2624128-86-3

Product Name

5-azaspiro[3.4]octan-7-one hydrochloride

Molecular Formula

C7H12ClNO

Molecular Weight

161.6

Purity

95

Origin of Product

United States

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